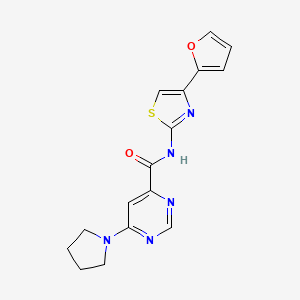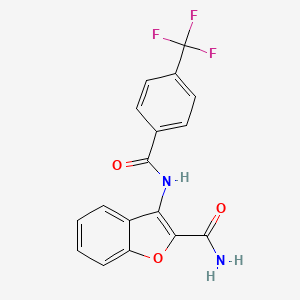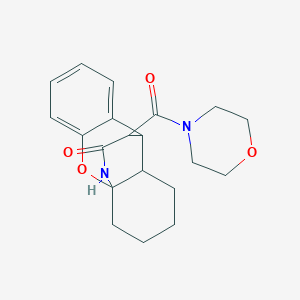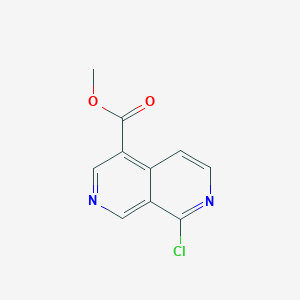
N-(4-(furan-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(furan-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as compound 1, is a small molecule that has gained attention in the scientific community due to its potential use in cancer treatment. The compound was first synthesized in 2012 and has since been the subject of numerous studies investigating its mechanism of action and potential applications.
Applications De Recherche Scientifique
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines, including derivatives related to the core structure of interest, were synthesized and exhibited strong DNA affinities and significant in vitro and in vivo antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds, due to their strong DNA binding affinities, offer a promising avenue for the development of new treatments for protozoal infections (Ismail et al., 2004).
Antimicrobial Activity
A thiazole-based heterocyclic amide, N-(thiazol-2-yl)furan-2-carboxamide, demonstrated good antimicrobial activity against a range of Gram-negative and Gram-positive bacteria, as well as fungi. Its synthesis, molecular characterization, and biological evaluations suggest potential for pharmacological applications (Çakmak et al., 2022).
Synthesis and Reactivity
The synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline, derived from quinoline-6-amine and furan-2-carbonyl chloride, highlight the chemical reactivity and potential applications of these compounds in further chemical transformations. Such work lays the groundwork for developing materials with specific electronic and photophysical properties (El’chaninov et al., 2017).
Molecular Docking and Antimicrobial Studies
New N-1,3-thiazol-2-ylacetamides of condensed pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines were synthesized and evaluated for their antimicrobial activity, showing significant potential against bacterial and fungal strains. Molecular docking studies provided insights into the interaction mechanisms with various enzymes, highlighting the structural basis for their biological activities (Sirakanyan et al., 2020).
Fluorescent Probes
Furan-decorated nucleoside analogues have been synthesized and evaluated as fluorescent probes, exploiting the unique photophysical properties of the furan moiety for sensitive detection in nucleic acids. This research underscores the potential of such modified nucleosides in bioanalytical and diagnostic applications (Greco & Tor, 2007).
Propriétés
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-15(11-8-14(18-10-17-11)21-5-1-2-6-21)20-16-19-12(9-24-16)13-4-3-7-23-13/h3-4,7-10H,1-2,5-6H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNGFZDUDALQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2587651.png)

![N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2587653.png)


![N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide](/img/structure/B2587658.png)


![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2587663.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2587664.png)

![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2587669.png)